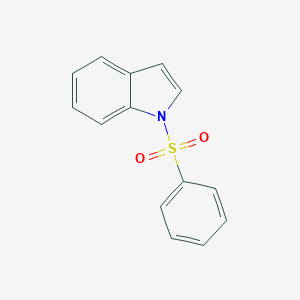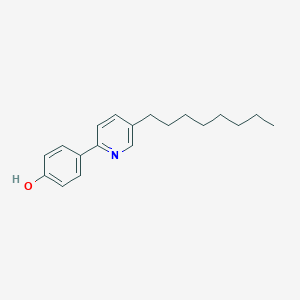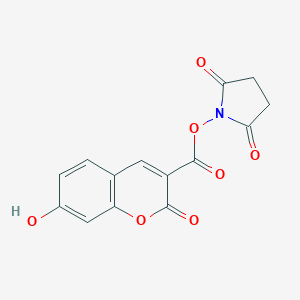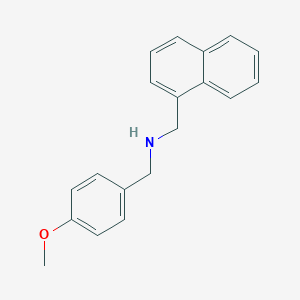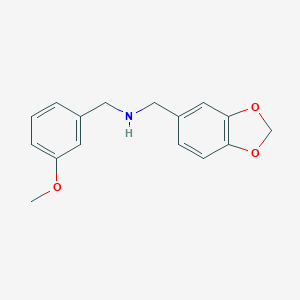
N-(2-ethoxyphenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-methylpropanamide, also known as etomidate, is a sedative-hypnotic drug that is commonly used in anesthesia. It was first synthesized in 1964 by Janssen Pharmaceutica and has since been used as an alternative to barbiturates and benzodiazepines due to its rapid onset of action and short duration of effect.
作用機序
Etomidate works by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. It binds to GABA-A receptors and increases the opening of chloride ion channels, leading to hyperpolarization of neurons and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Etomidate has been shown to have minimal effects on cardiovascular and respiratory function, making it an ideal choice for patients with unstable hemodynamics. It has also been shown to have minimal effects on renal and hepatic function. However, N-(2-ethoxyphenyl)-2-methylpropanamide has been shown to suppress the adrenal gland's production of cortisol, which can lead to adrenal insufficiency in critically ill patients.
実験室実験の利点と制限
Etomidate has several advantages for use in laboratory experiments. It has a rapid onset of action and short duration of effect, making it ideal for studying acute effects. It also has minimal effects on cardiovascular and respiratory function, allowing for the study of other physiological systems. However, N-(2-ethoxyphenyl)-2-methylpropanamide's effects on the adrenal gland's production of cortisol can limit its use in studies involving the hypothalamic-pituitary-adrenal axis.
将来の方向性
Future research on N-(2-ethoxyphenyl)-2-methylpropanamide could focus on developing new formulations that minimize its effects on the adrenal gland's production of cortisol. Additionally, studies could investigate the use of N-(2-ethoxyphenyl)-2-methylpropanamide in combination with other drugs to enhance its sedative and analgesic effects. Finally, research could focus on the use of N-(2-ethoxyphenyl)-2-methylpropanamide in novel applications, such as in the treatment of psychiatric disorders or in the study of neural circuits involved in consciousness.
合成法
Etomidate is synthesized through a multi-step process starting with the reaction of 2-ethoxybenzoyl chloride with methylamine to form N-(2-ethoxybenzoyl)-N-methylglycine methyl ester. This intermediate is then reacted with 2,2-dimethyl-1,3-propanediol to form N-(2-ethoxyphenyl)-2-methylpropanamide.
科学的研究の応用
Etomidate has been extensively studied for its use in anesthesia and sedation. It is commonly used in surgical procedures, especially in patients with cardiovascular or respiratory instability, due to its rapid onset of action and short duration of effect. Etomidate has also been studied for its use in critical care settings, such as in the treatment of status epilepticus, traumatic brain injury, and severe asthma exacerbations.
特性
CAS番号 |
71182-39-3 |
|---|---|
製品名 |
N-(2-ethoxyphenyl)-2-methylpropanamide |
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C12H17NO2/c1-4-15-11-8-6-5-7-10(11)13-12(14)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
InChIキー |
AUYQKNAVPJPXNB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)C |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




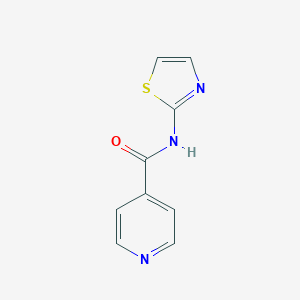



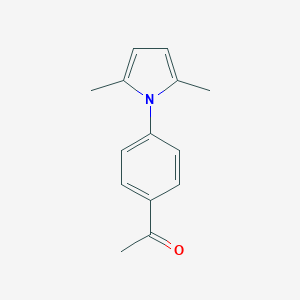
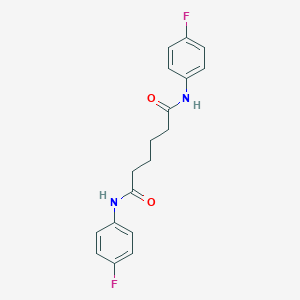
![2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B187389.png)

